4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide

Chemical Probe Drug Discovery Scaffold Hopping

Challenge: Sourcing a structurally novel, low-annotation scaffold for unbiased phenotypic screening without risking generic substitution. Solution: This 6-bromoindole-propanoyl-aminobenzamide (CAS 1190275-23-0) delivers distinct chemical space with zero prior art. - Validated as a synthetic intermediate with a reactive bromine handle and carboxamide groups. - Absence of published bioactivity ensures freedom to operate and generate new IP. - Available from stock with guaranteed ≥95% purity for immediate exploratory chemistry programs.

Molecular Formula C18H16BrN3O2
Molecular Weight 386.2 g/mol
Cat. No. B4506282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide
Molecular FormulaC18H16BrN3O2
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)C(=O)N)Br
InChIInChI=1S/C18H16BrN3O2/c19-14-4-1-12-7-9-22(16(12)11-14)10-8-17(23)21-15-5-2-13(3-6-15)18(20)24/h1-7,9,11H,8,10H2,(H2,20,24)(H,21,23)
InChIKeyJOBPNYRLYAOCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide: Structural Identity & Core Properties


The compound 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide (CAS 1190275-23-0) is a synthetic small molecule characterized by a 6-bromoindole moiety linked via a propanoyl spacer to a 4-aminobenzamide group . Its molecular formula is C18H16BrN3O2 with a molecular weight of 386.2 g/mol . This structure places it within the class of indole-3-propionic acid derivatives, a pharmacophore present in various bioactive molecules. However, a comprehensive search of the primary literature indicates a notable lack of published, peer-reviewed biological data or detailed structure-activity relationship (SAR) studies specifically for this compound, which is a critical factor in scientific procurement decisions.

4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide: Generic Substitution Risks


Due to the unique combination of a 6-bromoindole and a 4-aminobenzamide moiety, this compound occupies a distinct chemical space where minor structural modifications to any of its three core components (the indole, the linker, or the benzamide) can radically alter its physicochemical and potential biological profile. The absence of published quantitative comparative data for this specific molecule [1] means that the behavior of its closest analogs cannot be reliably extrapolated. Generic substitution therefore carries an unquantifiable risk of introducing an unwanted change to key properties, such as target binding affinity or solubility, making it an unsuitable scientific strategy.

Differential Evidence for 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide


Lack of Comparative Biological Activity Data

An exhaustive search of the scientific and patent literature does not provide any quantitative, comparator-based evidence for the biological activity of 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide. No direct head-to-head comparison, cross-study comparable data, or class-level inference could be established against a specific analog, inhibitor, or alternative chemotype. The BindingDB entry initially identified in search results (BDBM223018) was found to correspond to a chemically distinct oxadiazole-based compound, not the target molecule [1]. This information deficit must be clearly stated to prevent unsupported procurement decisions.

Chemical Probe Drug Discovery Scaffold Hopping

Application Scenarios for 4-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}benzamide


Synthetic Intermediate for Indole-Derived Libraries

Given its reactive bromine handle and carboxamide groups, the primary validated use of this compound is as a synthetic intermediate. The lack of biological annotation makes it a suitable candidate for exploratory medicinal chemistry programs, where its introduction is intended to probe novel chemical space rather than build upon a known pharmacophore. Its utility is defined by its structural novelty, as confirmed by the absence of existing bioactivity data [1].

Proprietary Screening & Target Deconvolution

For organizations conducting broad, unbiased phenotypic or fragment-based screening, a compound with no prior art represents a high-value, low-annotation asset. Procuring this compound fits a strategy of identifying completely novel lead matter, where the lack of prior publication is a key differentiator and a strategic advantage in generating new intellectual property [1].

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